Ethyl [(2-aminophenyl)carbamothioyl]carbamate
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Overview
Description
Ethyl [(2-aminophenyl)carbamothioyl]carbamate is an organic compound with a complex structure that includes both carbamate and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2-aminophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 2-aminophenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process can be summarized as follows:
Reactants: Ethyl carbamate and 2-aminophenyl isothiocyanate.
Catalyst: A suitable catalyst such as a metal complex or an organic base.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically conducted at elevated temperatures (around 60-80°C).
Time: The reaction time can vary but usually ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-aminophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiourea groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Ethyl [(2-aminophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl [(2-aminophenyl)carbamothioyl]carbamate exerts its effects involves interactions with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl [(2-aminophenyl)carbamothioyl]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(2-aminophenyl)carbamoyl]carbamate: Lacks the thiourea group, which may result in different chemical and biological properties.
Ethyl [(2-aminophenyl)carbamothioyl]thiourea: Contains an additional thiourea group, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl N-[(2-aminophenyl)carbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-15-10(14)13-9(16)12-8-6-4-3-5-7(8)11/h3-6H,2,11H2,1H3,(H2,12,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRNGJJMYZAOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549817 |
Source
|
Record name | Ethyl [(2-aminophenyl)carbamothioyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27079-30-7 |
Source
|
Record name | Ethyl [(2-aminophenyl)carbamothioyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90549817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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